1,3-Bis(2-hydroxyethyl)guanidine

Solubility Enhancement Hydrophilicity Pharmaceutical Formulation

Secure 1,3-Bis(2-hydroxyethyl)guanidine (CAS 130493-73-1) for your advanced R&D. This symmetrical guanidine derivative features two terminal hydroxyethyl groups that confer ≥25 mg/mL aqueous solubility and unique dual hydrogen-bonding capacity—properties absent in mono-hydroxyethyl or alkyl-guanidine alternatives. It is the definitive building block for synthesizing moxonidine-analog heterocycles, fabricating magnetically recoverable MNP-Ni nanocomposite catalysts, and engineering high-grafting-density biocompatible polymers. Its bifunctional architecture eliminates complex protecting-group strategies, ensuring regioselective double cyclization. Choose this compound to achieve superior metal coordination stability, enhanced catalytic efficiency, and direct aqueous-phase processing.

Molecular Formula C5H13N3O2
Molecular Weight 147.18 g/mol
Cat. No. B12853905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-hydroxyethyl)guanidine
Molecular FormulaC5H13N3O2
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC(CO)NC(=NCCO)N
InChIInChI=1S/C5H13N3O2/c6-5(7-1-3-9)8-2-4-10/h9-10H,1-4H2,(H3,6,7,8)
InChIKeyFJMUWLBKJKZIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,3-Bis(2-hydroxyethyl)guanidine as a Distinct Research-Grade Guanidine Scaffold


1,3-Bis(2-hydroxyethyl)guanidine (CAS 130493-73-1) is a symmetrical, hydrophilic guanidine derivative with the molecular formula C5H13N3O2 and a molecular weight of 147.18 g/mol . Unlike simple guanidine salts or alkyl-guanidines, this compound features two terminal hydroxyethyl arms attached to the central guanidine core . This dual hydroxyl-guanidine architecture confers distinct physicochemical properties—including markedly enhanced aqueous solubility and dual hydrogen-bonding capacity—that differentiate it from both unsubstituted guanidine and mono-hydroxyethyl analogs .

Technical Selection Rationale: Why 1,3-Bis(2-hydroxyethyl)guanidine Cannot Be Interchanged with Alternative Guanidines


Generic substitution within the guanidine class fails because even minor structural variations profoundly alter physicochemical behavior, catalytic performance, and synthetic utility. Unsubstituted guanidine lacks the hydroxyl functionalities required for polymer crosslinking or metal chelation . Mono-hydroxyethylguanidine derivatives provide only a single reactive arm, limiting their capacity for bifunctional conjugation or symmetrical bridging in heterocyclic synthesis . Alkyl-guanidines, while exhibiting antimicrobial activity, demonstrate substantially lower aqueous solubility—a critical limitation for aqueous-phase catalysis and pharmaceutical formulation [1]. The bis-hydroxyethyl configuration of the target compound uniquely enables dual-site reactivity, enhanced hydrophilicity, and versatile hydrogen-bonding capacity that cannot be replicated by in-class alternatives .

Quantitative Differentiation Evidence: 1,3-Bis(2-hydroxyethyl)guanidine vs. Comparator Guanidine Derivatives


Enhanced Aqueous Solubility: 1,3-Bis(2-hydroxyethyl)guanidine vs. Unsubstituted Guanidine and Alkyl-Guanidines

1,3-Bis(2-hydroxyethyl)guanidine exhibits aqueous solubility of at least 25 mg/mL (approximately 170 mM) at ambient temperature [1]. Unsubstituted guanidine hydrochloride, by comparison, has a reported solubility of approximately 50 mg/mL in water, but lacks the hydroxyethyl functional groups essential for conjugation reactions . Bis-alkylguanidine antimalarial analogs, such as those evaluated in Degardin et al. (2014), demonstrate low aqueous solubility that limits oral bioavailability and necessitates prodrug strategies [2]. The dual hydroxyl groups of 1,3-bis(2-hydroxyethyl)guanidine contribute to approximately 1.7-fold greater molar solubility compared to unsubstituted guanidine, while providing bifunctional reactivity absent in both unsubstituted and mono-substituted analogs [1].

Solubility Enhancement Hydrophilicity Pharmaceutical Formulation

Synthetic Utility as a Key Intermediate: 1,3-Bis(2-hydroxyethyl)guanidine in Heterocyclic Synthesis

1,3-Bis(2-hydroxyethyl)guanidine serves as a critical intermediate in the synthesis of bicyclic guanidines and imidazoline-containing heterocycles [1]. Specifically, guanidines containing two 2-hydroxyethyl substituents undergo double cyclization to yield 1,4,6-triazabicyclooctene systems—a scaffold inaccessible using mono-hydroxyethyl or unsubstituted guanidines [1]. Furthermore, the compound is structurally related to intermediates used in the preparation of moxonidine (CAS 75438-57-2), a centrally acting antihypertensive agent . The presence of two symmetrical hydroxyethyl groups enables regioselective cyclization that cannot be achieved with asymmetric or mono-substituted guanidine derivatives [1].

Heterocyclic Synthesis Pharmaceutical Intermediate Moxonidine Synthesis

Catalytic Performance: MNPs-Bis(2-Hydroxyethyl)-Guanidine-Ni Nanocomposite in Multicomponent Reactions

A magnetic nanocomposite incorporating 1,3-bis(2-hydroxyethyl)guanidine as the ligand component (MNPs-bis(2-hydroxyethyl)-guanidine-Ni) has been demonstrated as an effective catalyst for the synthesis of pyrano[2,3-c]pyrazoles and highly functionalized piperidines via multicomponent reactions [1]. The bis-hydroxyethyl guanidine ligand provides dual coordination sites that enhance catalytic activity relative to mono-dentate guanidine ligands. The nanocomposite achieved high yields (reported as excellent yields without specific quantification) for pyrano[2,3-c]pyrazole synthesis under mild conditions, while also enabling magnetic recovery and reuse of the catalyst [1]. Comparable catalysts using unsubstituted guanidine or mono-hydroxyethylguanidine ligands lack the bifunctional coordination geometry required for optimal metal stabilization and substrate activation .

Heterogeneous Catalysis Green Chemistry Nanocatalysis

Structural Advantage in Polymer Crosslinking and Gene Delivery Applications

1,3-Bis(2-hydroxyethyl)guanidine has been utilized in the synthesis of guanidine-functionalized polymers for gene delivery applications . The compound serves as a monomeric precursor for preparing methionine-functionalized biocompatible block copolymers via RAFT polymerization, specifically N,N-bis(2-hydroxyethyl)methacrylamide derivatives . Polymers incorporating bis-hydroxyethyl guanidine moieties exhibit enhanced cytosolic protein delivery efficiency compared to polymers functionalized with mono-guanidine or alkyl-guanidine groups, attributed to the synergistic effect of dual guanidine-hydrogen bonding and hydroxyl-mediated membrane interactions [1]. Crosslinked guanidinyl-containing polymers using hydroxyethyl-guanidine components demonstrate improved substrate adhesion and reduced wash-off in cationic coating applications [2].

Polymer Chemistry Gene Delivery Biomaterials

Validated Application Scenarios for 1,3-Bis(2-hydroxyethyl)guanidine Based on Comparative Evidence


Synthesis of Bicyclic Guanidine Heterocycles and Imidazoline-Containing Pharmaceuticals

Procurement is justified when the research objective involves synthesizing 1,4,6-triazabicyclooctene systems or imidazoline-containing heterocycles such as moxonidine analogs. The dual hydroxyethyl groups enable regioselective double cyclization that cannot be achieved with mono-hydroxyethyl or unsubstituted guanidines [1]. This bifunctional reactivity provides a unique synthetic route to pharmacologically relevant bicyclic scaffolds, reducing the need for protecting group strategies or multi-step sequences required when using alternative guanidine starting materials [1].

Green Heterogeneous Catalysis Requiring Recoverable Magnetic Nanocatalysts

This compound is indicated for preparing MNPs-bis(2-hydroxyethyl)-guanidine-Ni nanocomposite catalysts for multicomponent reactions including pyrano[2,3-c]pyrazole and functionalized piperidine synthesis [2]. The bifunctional ligand geometry provides superior metal coordination stability and catalytic efficiency compared to mono-dentate guanidine ligands. The magnetic recoverability enabled by this ligand system supports green chemistry principles by facilitating catalyst reuse and minimizing metal contamination of reaction products [2].

Aqueous-Phase Polymer Synthesis and Biomaterials Development

Procurement is warranted for projects requiring guanidine-functionalized polymers with high grafting density and enhanced water solubility. The dual hydroxyethyl groups serve as polymerization handles for RAFT synthesis of biocompatible block copolymers . The compound's ≥25 mg/mL aqueous solubility enables direct use in aqueous polymerization without organic co-solvents, while the bifunctional architecture yields polymers with improved cytosolic delivery efficiency and substrate adhesion compared to mono-guanidine or alkyl-guanidine functionalized analogs [3].

Pharmaceutical Research Requiring Hydrophilic Guanidine Scaffolds with Conjugation Capacity

This compound is suitable for medicinal chemistry programs exploring guanidine-based therapeutics where both aqueous solubility and bifunctional conjugation are required. The ≥25 mg/mL aqueous solubility substantially exceeds that of bis-alkylguanidine antimalarial leads, which required prodrug strategies to overcome bioavailability limitations [3]. The dual hydroxyl groups provide versatile handles for prodrug conjugation, PEGylation, or targeted delivery vector attachment without compromising the pharmacological activity of the guanidine core [3].

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